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Foundational

The Botanical Treasury: An In-Depth Technical Guide to the Natural Occurrence and Analysis of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone

Abstract 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone, a notable member of the chromone glycoside family, has emerged as a compound of significant interest within the realms of phytochemistry and drug discovery. This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone, a notable member of the chromone glycoside family, has emerged as a compound of significant interest within the realms of phytochemistry and drug discovery. This technical guide provides a comprehensive overview of its natural occurrence in medicinal plants, detailing its biosynthetic origins and pharmacological relevance. Furthermore, this document outlines robust, field-proven methodologies for the extraction, isolation, and structural elucidation of this C-glycosidic chromone, tailored for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Rising Profile of Chromone Glycosides

Chromone glycosides represent a diverse class of secondary metabolites characterized by a benzo-γ-pyrone skeleton. These compounds are widely distributed throughout the plant kingdom and have been isolated from various medicinal herbs, where they contribute to the therapeutic properties of these plants. Their biological activities are extensive, encompassing anti-inflammatory, antiviral, antioxidant, and cytotoxic effects, which positions them as promising candidates for novel drug development.

This guide focuses specifically on 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone, a C-glycoside that has been identified in select medicinal plants. The direct carbon-carbon bond between the glucosyl moiety and the chromone aglycone confers greater stability against enzymatic hydrolysis compared to their O-glycoside counterparts, a feature that is particularly advantageous for pharmacological applications. This document aims to serve as a detailed resource for the scientific community, providing both foundational knowledge and practical, step-by-step protocols for the study of this intriguing natural product.

Natural Occurrence and Biosynthetic Landscape

The presence of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone and its analogs has been documented in several medicinal plants, primarily within the families Hypericaceae and Myrtaceae.

Compound NamePlant SpeciesFamilyReference(s)
5,7-Dihydroxy-2-isopropyl-chromone-8-β-D-glucosideHypericum japonicumHypericaceae
6-β-C-Glucopyranosyl-5,7-dihydroxy-2-isopropylchromoneBaeckea frutescensMyrtaceae
Galloylated C-glucosylchromonesKunzea ambiguaMyrtaceae

Biosynthesis: The chromone backbone is biosynthesized via the polyketide pathway, primarily through the condensation of acetate units. The formation of the characteristic benzo-γ-pyrone skeleton is catalyzed by a type III polyketide synthase. Subsequent modifications, such as the introduction of the isopropyl group at the C-2 position and glycosylation, are carried out by specific enzymes. The C-glycosylation at the C-8 position is a crucial step, forming a stable C-C bond that is resistant to cleavage by glycosidases. Understanding this biosynthetic pathway is essential for appreciating the structural diversity of chromones and for potential synthetic biology approaches to their production.

Pharmacological Relevance and Therapeutic Potential

While specific pharmacological data for 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is an active area of research, the broader class of chromone glycosides and extracts from the source plants exhibit a range of promising biological activities.

  • Anti-inflammatory Activity: Chromone derivatives isolated from Baeckea frutescens have demonstrated potent inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in anti-inflammatory drug discovery. This suggests that 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone may also possess anti-inflammatory properties.

  • Antiviral Activity: Chromone C-glucosides from Kunzea ambigua have shown potent inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen. This points towards a potential antiviral application for this class of compounds.

  • Cytotoxic and Antitumor Activity: Various flavonoid and chromone glycosides have been reported to exhibit cytotoxic effects against different cancer cell lines. The structural features of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone warrant its investigation for potential anticancer properties.

  • Antioxidant Activity: Phenolic compounds, including chromones, are well-known for their antioxidant properties due to their ability to scavenge free radicals. Extracts from Hypericum japonicum have shown significant antioxidant effects, which can be partly attributed to their chromone glycoside content.

Methodologies for Extraction, Isolation, and Characterization

The following section provides a detailed, step-by-step guide for the extraction, isolation, and structural elucidation of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone from medicinal plant sources, with a focus on Hypericum japonicum.

Extraction Workflow

The initial extraction process is critical for obtaining a crude extract enriched with the target compound while minimizing the co-extraction of interfering substances.

ExtractionWorkflow PlantMaterial Dried and Powdered Plant Material (e.g., Hypericum japonicum) Maceration Maceration with 80% Methanol PlantMaterial->Maceration Filtration Filtration and Concentration (Rotary Evaporation) Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning AqueousPhase Aqueous Phase Partitioning->AqueousPhase Enriched with Glycosides OrganicPhases Organic Phases (n-Hexane, Chloroform, Ethyl Acetate) Partitioning->OrganicPhases Removal of Lipophilic Compounds

Caption: General workflow for the extraction of chromone glycosides.

Step-by-Step Protocol:

  • Plant Material Preparation: Air-dry the aerial parts of the medicinal plant (e.g., Hypericum japonicum) at room temperature in the shade. Once fully dried, grind the material into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The target compound, being a polar glycoside, is expected to remain in the aqueous phase. This step is crucial for removing lipids, chlorophyll, and less polar compounds.

  • Final Concentration: Concentrate the resulting aqueous phase to dryness to yield the enriched glycosidic fraction.

Isolation and Purification Workflow

A multi-step chromatographic approach is essential for the isolation of the target compound in high purity.

IsolationWorkflow AqueousFraction Enriched Aqueous Fraction MPLC Medium-Pressure Liquid Chromatography (MPLC) (Reversed-Phase C18) AqueousFraction->MPLC FractionCollection Fraction Collection based on UV Detection MPLC->FractionCollection TargetFractions Fractions Containing the Target Compound FractionCollection->TargetFractions PrepHPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reversed-Phase C18) TargetFractions->PrepHPLC PureCompound Pure 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone PrepHPLC->PureCompound

Caption: Chromatographic workflow for the isolation of the target chromone.

Step-by-Step Protocol:

  • Medium-Pressure Liquid Chromatography (MPLC):

    • Stationary Phase: Reversed-phase C18 silica gel.

    • Mobile Phase: A gradient of methanol in water (e.g., 10% to 100% methanol over 120 minutes).

    • Procedure: Dissolve the enriched aqueous fraction in a minimal amount of the initial mobile phase and load it onto the MPLC column. Collect fractions based on the UV chromatogram (detection at 254 nm and 280 nm).

  • Fraction Pooling: Analyze the collected fractions by analytical HPLC to identify those containing the target compound. Pool the relevant fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: An isocratic or shallow gradient system of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting point could be 30-40% methanol in water.

    • Procedure: Inject the pooled fractions from the MPLC step onto the preparative HPLC system. Collect the peak corresponding to 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone.

  • Purity Assessment: Assess the purity of the isolated compound using analytical HPLC with a diode array detector (DAD). The purity should be >95% for structural elucidation and biological assays.

Structural Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques.

4.3.1. Mass Spectrometry (MS)

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Expected Data: The HR-ESI-MS analysis in negative ion mode is expected to show a deprotonated molecular ion [M-H]⁻ corresponding to the exact mass of C₁₈H₂₂O₉. The fragmentation pattern in MS/MS will be characteristic of C-glycosides, showing cross-ring cleavages of the sugar moiety (e.g., [M-H-90]⁻ and [M-H-120]⁻) rather than the loss of the entire sugar unit, which is typical for O-glycosides.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).

  • Expected ¹H NMR Data:

    • Signals for the isopropyl group (a septet and a doublet).

    • A singlet for the H-3 proton of the chromone ring.

    • A singlet for the H-6 proton.

    • Signals for the anomeric proton and other protons of the glucosyl moiety. The coupling constant of the anomeric proton will indicate the β-configuration of the glucose.

  • Expected ¹³C NMR Data:

    • Signals corresponding to the 21 carbons of the molecule.

    • Characteristic downfield shifts for the carbonyl carbon (C-4) and the carbons of the aromatic rings.

    • Signals for the isopropyl and glucosyl carbons.

  • 2D NMR:

    • COSY: Will confirm the proton-proton correlations within the isopropyl and glucosyl units.

    • HSQC: Will correlate the proton signals with their directly attached carbon signals.

    • HMBC: Will be crucial for confirming the C-8 linkage of the glucose to the chromone ring through long-range correlations between the anomeric proton of glucose and carbons C-7, C-8, and C-9 of the chromone ring.

Conclusion

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone stands out as a promising natural product with potential therapeutic applications. This technical guide has provided a comprehensive framework for its study, from its natural sources and biosynthetic origins to detailed protocols for its isolation and characterization. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to further investigate the pharmacological properties of this and other related chromone glycosides. As the field of natural product drug discovery continues to evolve, a thorough understanding of these compounds and the technical expertise to study them will be invaluable.

References

  • Combined with medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (perp-HPLC), high-speed countercurrent chromatography (HSCCC) was applied for separation and purification of flavone C-glycosides from the crude extract of leaves of Ficus microcarpae L. f. HSCCC separation was performed on a two-phase solvent system composed of methyl tert- butyl ether - ethyl acetate – 1-butanol – acetonitrile – 0.
Exploratory

An In-depth Technical Guide to the Identification of Chromone C-Glycosides in Plant Extracts

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Introduction: The Significance of Chromone C-Glycosides Chromone glycosides represent a significant class of secon...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Significance of Chromone C-Glycosides

Chromone glycosides represent a significant class of secondary metabolites widely distributed throughout the plant kingdom, and to a lesser extent, in fungi and bacteria.[1][2] These compounds, characterized by a benzo-γ-pyrone skeleton, are of particular interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities, including anti-inflammatory, antiviral, antitumor, and antimicrobial properties.[1][2]

Unlike their O-glycoside counterparts, chromone C-glycosides feature a sugar moiety directly attached to the chromone aglycone via a stable carbon-carbon bond. This structural feature confers enhanced chemical and enzymatic stability, making them more robust candidates for drug development.[3] The identification and structural elucidation of these molecules from complex plant extracts, however, present a considerable analytical challenge. This guide provides a comprehensive, in-depth technical overview of the methodologies and workflows required for the successful identification of chromone C-glycosides, from initial extraction to definitive structural confirmation.

The Strategic Workflow: A Multi-faceted Approach

The successful identification of chromone C-glycosides from a crude plant extract is not a linear process but rather an integrated workflow. Each stage provides critical information that informs the subsequent steps. The causality behind this multi-step approach is rooted in the need to progressively reduce sample complexity while enriching for the target compounds, culminating in their unambiguous structural elucidation.

G cluster_0 Phase 1: Preparation & Enrichment cluster_1 Phase 2: Screening & Isolation cluster_2 Phase 3: Structural Elucidation A Plant Material Selection & Preparation B Solvent Extraction A->B C Fractionation B->C D HPLC-PDA Screening C->D Enriched Fractions E Preparative Chromatography D->E F LC-MS/MS Analysis E->F Isolated Compounds G NMR Spectroscopy F->G

Fig. 1: Integrated workflow for chromone C-glycoside identification.

Phase 1: Preparation and Enrichment of Target Compounds

The initial phase of the workflow is critical for concentrating the chromone C-glycosides from the complex matrix of the plant material. The choices made during extraction and fractionation directly impact the efficiency and success of the subsequent analytical stages.

Strategic Solvent Extraction

The selection of an appropriate solvent system is paramount for the efficient extraction of chromone C-glycosides. A common and effective approach involves a sequential extraction with solvents of increasing polarity.

Step-by-Step Protocol: Sequential Solvent Extraction

  • Initial Defatting: Begin with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar constituents that can interfere with subsequent chromatographic steps. This is particularly important for plant materials with high oil content.

  • Extraction of Mid-Polarity Compounds: Progress to a solvent of intermediate polarity, such as dichloromethane or ethyl acetate. This step can help to remove some less polar compounds that may have similar retention times to the target glycosides in reversed-phase chromatography.

  • Extraction of Polar Glycosides: The majority of chromone C-glycosides are polar and will be extracted using a polar solvent system. A mixture of methanol and water (e.g., 70-80% aqueous methanol) is often highly effective.[4] For particularly polar glycosides, hot water extraction can also be employed.[5]

  • Concentration: Following extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation for Complexity Reduction

Crude extracts, even after sequential extraction, are often too complex for direct analysis or isolation. Fractionation aims to separate the extract into less complex fractions, thereby enriching the concentration of the target chromone C-glycosides.

Medium-Pressure Liquid Chromatography (MPLC) is a highly effective technique for this purpose, offering better resolution than traditional column chromatography.[6]

Step-by-Step Protocol: MPLC Fractionation

  • Column Selection: A reversed-phase C18 column is typically the stationary phase of choice for separating polar to semi-polar compounds like chromone C-glycosides.

  • Mobile Phase Gradient: A gradient elution using a binary solvent system of water and methanol (or acetonitrile) is employed. The gradient typically starts with a high percentage of water and gradually increases the proportion of the organic solvent.

  • Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or a rapid HPLC screening method.

  • Pooling of Fractions: Fractions exhibiting similar profiles and containing potential chromone C-glycosides are pooled together for further analysis.

Phase 2: High-Throughput Screening and Targeted Isolation

With enriched fractions in hand, the focus shifts to identifying fractions containing the target compounds and then isolating these compounds in a pure form suitable for structural elucidation.

HPLC with Photodiode Array (PDA) Detection: The Workhorse for Screening

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is an indispensable tool for the rapid screening of fractions.[7][[“]] The power of this technique lies in its ability to provide both retention time and UV-Vis spectral data for each peak in the chromatogram.

Chromones typically exhibit characteristic UV absorption maxima.[9][10][11] The UV spectra of chromones are generally characterized by two strong absorption bands, one around 225-250 nm and another around 290-350 nm.[9][12] This spectral signature can be used to tentatively identify potential chromone derivatives within a complex mixture.

Compound ClassTypical λmax 1 (nm)Typical λmax 2 (nm)
Chromone Core~245~297
Hydroxylated Chromones250-260300-330
Flavone C-Glycosides270-272338-353

Table 1: Typical UV Absorption Maxima for Chromone Derivatives.

Preparative HPLC for Isolation

Once fractions containing promising candidates have been identified, preparative HPLC is employed to isolate the individual compounds in sufficient purity and quantity for structural analysis.[6]

Step-by-Step Protocol: Preparative HPLC Isolation

  • Method Development: The analytical HPLC method developed for screening is scaled up for preparative separation. This involves optimizing the mobile phase gradient and flow rate for the larger column dimensions.

  • Column Selection: A preparative-scale reversed-phase C18 column is commonly used.

  • Injection and Fraction Collection: The enriched fraction is injected onto the column, and the eluent corresponding to the target peaks is collected.

  • Purity Assessment: The purity of the isolated compounds is assessed using analytical HPLC. Fractions of high purity (typically >95%) are pooled and dried.

Phase 3: Unambiguous Structural Elucidation

The final and most critical phase involves the use of advanced spectroscopic techniques to definitively determine the chemical structure of the isolated chromone C-glycosides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Unraveling the Pieces

LC-MS/MS is a powerful technique that provides information on the molecular weight and fragmentation patterns of the isolated compounds.[7][13][14][15] This data is crucial for determining the elemental composition, the nature of the aglycone, and the identity and sequence of the sugar moieties.

The fragmentation of C-glycosides in the mass spectrometer is distinct from that of O-glycosides.[16][17][18] While O-glycosides readily cleave at the glycosidic oxygen, the C-C bond in C-glycosides is more stable. Consequently, fragmentation primarily occurs within the sugar moiety itself.[16][17][18]

Key Fragmentation Patterns of Chromone C-Glycosides:

  • Water Loss: Dehydration of the sugar moiety is a common initial fragmentation step.

  • Cross-Ring Cleavage of the Sugar: The sugar ring can fragment in various ways, leading to characteristic neutral losses. For a hexose sugar, common losses are 60, 90, and 120 Da.

  • Retro-Diels-Alder (RDA) Fragmentation: This can occur in the chromone ring system, providing information about the substitution pattern.

G cluster_0 LC Separation cluster_1 Mass Spectrometry A HPLC Column B Ion Source (ESI) A->B Eluent C Mass Analyzer 1 (Q1) B->C D Collision Cell (Q2) C->D E Mass Analyzer 2 (Q3/TOF) D->E F Detector E->F

Fig. 2: Schematic of an LC-MS/MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination

While LC-MS/MS provides valuable structural clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete and unambiguous structural elucidation of novel compounds.[7][14][19][20] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the molecular puzzle.

Essential NMR Experiments for Chromone C-Glycoside Identification:

ExperimentInformation Obtained
1D ¹H NMR Provides information on the number and chemical environment of protons in the molecule.
1D ¹³C NMR Shows the number of unique carbon atoms and their chemical shifts.
2D COSY Correlates protons that are coupled to each other, typically through two or three bonds.
2D HSQC Correlates protons directly to their attached carbons.
2D HMBC Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting the sugar moiety to the aglycone and for determining the glycosylation position.
2D NOESY/ROESY Provides information on the spatial proximity of protons, which can help to determine the stereochemistry and conformation of the molecule.

Table 2: Key NMR Experiments and Their Applications.

The anomeric proton of the C-linked sugar typically appears as a doublet in the ¹H NMR spectrum, and its coupling constant can provide information about the stereochemistry of the glycosidic bond. The position of the C-glycosidic linkage on the chromone ring is definitively established through long-range HMBC correlations between the anomeric proton of the sugar and the carbons of the aglycone.[14]

Conclusion: A Synergistic and Validating Approach

The identification of chromone C-glycosides in plant extracts is a complex but achievable endeavor that requires a systematic and multi-disciplinary analytical approach. The workflow presented in this guide, from strategic extraction and fractionation to advanced spectroscopic analysis, represents a self-validating system. The tentative identification from HPLC-PDA and LC-MS/MS is confirmed and refined by the detailed structural information provided by NMR spectroscopy. By understanding the causality behind each experimental choice and leveraging the synergistic power of these analytical techniques, researchers and drug development professionals can confidently and efficiently identify these promising bioactive molecules from nature's vast chemical library.

References

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  • D'Auria, M. V., Iorizzi, M., Zollo, F., De Riccardis, F., & Minale, L. (1993). Structural characterization of chromone C-glucosides in a toxic herbal remedy. Journal of Mass Spectrometry, 28(4), 181–187. [Link]

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Sources

Foundational

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone, a natural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone, a natural phenolic compound with significant potential in pharmacological research and drug development. This document delves into its chemical identity, physicochemical properties, natural sources, biological activities, and underlying mechanisms of action, offering valuable insights for its application in scientific and therapeutic contexts.

Core Chemical Identity and Physicochemical Properties

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is a C-glycosyl chromone, a class of compounds where a glucose molecule is attached to the chromone scaffold via a carbon-carbon bond. This linkage confers greater stability against enzymatic hydrolysis compared to O-glycosides.[1]

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The primary identifiers for 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone are summarized in the table below.

IdentifierValue
CAS Number 188785-44-6[2][3]
Molecular Formula C₁₈H₂₂O₉[2]
Molecular Weight 382.36 g/mol [2]
IUPAC Name 8-(β-D-glucopyranosyl)-5,7-dihydroxy-2-(propan-2-yl)-4H-chromen-4-one
Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its suitability for various experimental and formulation strategies. While exhaustive experimental data for this specific compound is not widely published, predicted values provide a useful starting point for laboratory work.

PropertyPredicted ValueSource
Boiling Point 642.3 ± 55.0 °C[4]
Density 1.555 ± 0.06 g/cm³[4]
pKa 6.30 ± 0.40[4]

Note on Solubility: While specific solubility data is scarce, based on its structure, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[5] Its glycosyl moiety may also impart some water solubility.

Natural Occurrence and Isolation

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is a naturally occurring compound found in the plant kingdom, most notably in Baeckea frutescens.[2] This plant, a member of the Myrtaceae family, has a history of use in traditional medicine in Southeast Asia and Southern China for treating conditions such as fever, cough, and inflammation.[6]

Isolation from Baeckea frutescens

The isolation of chromone C-glycosides from Baeckea frutescens typically involves the following general workflow. The specific details for isolating 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone would follow a similar procedure, with chromatographic conditions optimized for this particular compound.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Dried Aerial Parts of Baeckea frutescens extraction Maceration with Ethanol plant_material->extraction crude_extract Ethanol Extract extraction->crude_extract partitioning Suspension in Water & Successive Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction (Non-polar compounds) partitioning->pet_ether chloroform Chloroform Fraction (Medium-polarity compounds) partitioning->chloroform n_butanol n-Butanol Fraction (Polar compounds, including glycosides) partitioning->n_butanol mci_gel MCI Gel Column Chromatography n_butanol->mci_gel ods ODS Column Chromatography mci_gel->ods hplc Semi-preparative HPLC ods->hplc pure_compound 8-Glucosyl-5,7-dihydroxy- 2-isopropylchromone hplc->pure_compound

Figure 1: General workflow for the isolation of chromone glycosides from Baeckea frutescens.

Synthesis Strategies

The synthesis of C-glycosyl chromones presents a unique challenge due to the formation of the carbon-carbon bond between the sugar and the aglycone. While a specific synthesis for 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is not detailed in the literature, general strategies for the synthesis of 8-C-glucosylflavones and chromone C-glycosides can be adapted.

A common approach involves a regio- and stereoselective O→C glycosyl rearrangement of a phloroacetophenone derivative.[7] More recently, palladium-catalyzed methods have been developed for the stereoselective synthesis of chromone C-glycosides from various glycals, offering an efficient route to this class of compounds.[8]

Biological Activities and Therapeutic Potential

Chromone glycosides as a class exhibit a wide range of biological activities, including antiviral, anti-inflammatory, antitumor, and antimicrobial effects.[9] The therapeutic potential of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is inferred from studies on Baeckea frutescens extracts and related chromone compounds.

Anti-inflammatory Activity

Extracts of Baeckea frutescens have demonstrated significant anti-inflammatory properties, which are attributed in part to its flavonoid and chromone constituents.[10][11] These compounds have been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[10][12] The inhibition of these enzymes is a key mechanism for reducing inflammation.

Furthermore, many natural chromones exert their anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[1][13] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and various interleukins.[14][15] It is plausible that 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone contributes to the anti-inflammatory profile of Baeckea frutescens through a similar mechanism.

G lps Inflammatory Stimuli (e.g., LPS) nfkb_activation NF-κB Activation lps->nfkb_activation chromone 8-Glucosyl-5,7-dihydroxy- 2-isopropylchromone chromone->nfkb_activation Inhibition cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) nfkb_activation->cytokine_production inflammation Inflammation cytokine_production->inflammation

Figure 2: Postulated anti-inflammatory mechanism via NF-κB inhibition.

Antioxidant Activity

Phytochemicals from Baeckea frutescens, including its chromone constituents, are known to possess antioxidant properties.[7][16] One study specifically highlighted the ability of constituents from the leaves of Baeckea frutescens to inhibit copper-induced low-density lipoprotein (LDL) oxidation.[16] This activity is significant as the oxidation of LDL is a key event in the pathogenesis of atherosclerosis. The antioxidant activity of chromones is generally attributed to their ability to scavenge free radicals.[13]

Anticancer Potential

While direct studies on the anticancer activity of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone are lacking, other chromone derivatives have shown promising cytotoxic effects against various cancer cell lines.[17] The chromone scaffold is considered a "privileged structure" in medicinal chemistry for the development of new anticancer agents.[17] Further investigation into the anticancer potential of this specific compound is warranted.

Experimental Protocols

The following provides a generalized protocol for evaluating the in vitro anti-inflammatory activity of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Objective: To determine the inhibitory effect of the test compound on NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value.

Future Directions and Drug Development Potential

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone represents a promising natural product for further investigation in drug discovery. Its inferred anti-inflammatory and antioxidant properties make it a candidate for development in therapeutic areas such as cardiovascular disease, inflammatory disorders, and potentially oncology.

Future research should focus on:

  • Complete Physicochemical Characterization: Obtaining detailed experimental data on its solubility, melting point, and spectroscopic properties.

  • Total Synthesis: Developing a robust and scalable synthetic route to enable the production of larger quantities for extensive biological testing.

  • In-depth Biological Evaluation: Conducting comprehensive studies to confirm its anti-inflammatory, antioxidant, and anticancer activities, and to elucidate the specific molecular targets and signaling pathways involved.

  • Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to evaluate its drug-like properties.

The stable C-glycosidic linkage and the potential for multi-target activity make 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone a compelling lead compound for the development of novel therapeutics.

References

  • Zhou, J. N., Yan, M., Gao, P., Hou, J. Q., Pham, T. A., & Wang, H. (2018). New flavonoids and methylchromone isolated from the aerial parts of Baeckea frutescens and their inhibitory activities against cyclooxygenases-1 and -2.
  • Zhou, J. N., Yan, M., Gao, P., Hou, J. Q., Pham, T. A., & Wang, H. (2018). New flavonoids and methylchromone isolated from the aerial parts of Baeckea frutescens and their inhibitory activities against cyclooxygenases-1 and -2. PubMed. [Link]

  • (2025, December 31). Phytochemical Constituents and Pharmacological Effects of Baeckea Frutescens: Literatur Review.
  • (2021, November 22). (PDF) PHYTOCHEMICAL ANALYSIS AND BIOLOGICAL EVALUATION OF BAECKEA FRUTESCENS TOWARDS THE DEVELOPMENT OF HERBAL PREPARATION FOR THE MANAGEMENT OF GOUT- RELATED ILLNESSES.
  • (2023, July 4). Baeckea frutescens L.: A Review on Phytochemistry, Biosynthesis, Synthesis, and Pharmacology.
  • El-Sayed, M., Ezzat, S. M., El-Naggar, M. M., & El-Hawary, S. S. (2021).
  • Hutter, J. A., Salman, M., Stavinoha, W. B., Satsangi, N., Williams, R. F., Streeper, R. T., & Weintraub, S. T. (1996). Antiinflammatory C-glucosyl chromone from Aloe barbadensis.
  • Hutter, J. A., Salman, M., Stavinoha, W. B., Satsangi, N., Williams, R. F., Streeper, R. T., & Weintraub, S. T. (1996). Antiinflammatory C-glucosyl chromone from Aloe barbadensis.
  • (2017, November 6). NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes. Frontiers in Pharmacology.
  • Kamiya, K., Satake, T., & Saiki, Y. (2010).
  • Epee, E., & Crombie, L. (2001). Synthesis of 8-C-glucosylflavones. Journal of the Chemical Society, Perkin Transactions 1, (13), 1633-1641.
  • Hou, J. Q., Wang, H., Zhou, J. N., Gao, P., & Yan, M. (2017). Anti-inflammatory Meroterpenoids from Baeckea frutescens.
  • (2017). Investigation of Total Phenolic and Flavonoid Contents, and Evaluation of Antimicrobial and Antioxidant Activities from Baeckea frutescens. Semantic Scholar.
  • (2025, August 7). Synthesis and Biological Activity of C-Glycosyl 3-Vinylchromones: Toward Novel Antioxidant Drugs.
  • (2016, October 19).
  • (2025, August 7). (PDF) Naturally Occurring NF-κB Inhibitors.
  • (n.d.). New scaffolds of inhibitors targeting the DNA binding of NF-κB.
  • (2008, November 20). Mechanisms of action of anti-inflammatory phytochemicals. CABI Digital Library.
  • Sakagami, H., et al. (2020). Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. Molecules, 25(17), 3894.
  • (2024, April 15). Pd-catalyzed stereoselective synthesis of chromone C-glycosides.
  • (2003, October 1). 8- (C-beta-D-glucopyranosyl) -7, 3', 4' -trihydroxyflavone, process of isolation thereof, pharmaceutical composition and method for the treatment of diabetes.
  • (2003, August 15). Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues. PubMed.
  • (2020, June 3). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review.
  • Gomes, A., Fernandes, E., & Lima, J. L. (2009). Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones. Bioorganic & medicinal chemistry, 17(3), 1143–1149.
  • (2025, August 29).
  • Sharon, A., Ghirlando, R., & Gressel, J. (1992). Isolation, Purification, and Identification of 2-(p-Hydroxyphenoxy)-5, 7-Dihydroxychromone: A Fungal-Induced Phytoalexin from Cassia obtusifolia. Plant physiology, 98(1), 303–308.
  • (2021). ISOLATION AND CHARACTERIZATION OF A NEW COMPOUND (6-C-β-D-GLUCOPYRANOSYL RETUSIN) FROM THE BARK OF Pterocarpus Marsupium. Rasayan Journal of Chemistry.
  • (2025). Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin. Benchchem.

Sources

Protocols & Analytical Methods

Method

Optimization of solvent systems for extracting isopropylchromones

Application Note & Protocol Topic: Optimization of Solvent Systems for the Efficient Extraction of Isopropylchromones from Botanical Matrices Audience: Researchers, scientists, and drug development professionals. Abstrac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimization of Solvent Systems for the Efficient Extraction of Isopropylchromones from Botanical Matrices

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isopropylchromones, a subclass of chromones, are bioactive compounds with significant therapeutic potential, found in various medicinal plants like those from the Apiaceae and Ranunculaceae families. The efficient extraction of these compounds from their natural matrix is a critical first step for research, development, and quality control. This document provides a comprehensive guide to developing and optimizing solvent systems for extracting isopropylchromones. We move beyond a simple list of solvents to explain the underlying principles of solvent selectivity and introduce a systematic, two-phase approach for optimization. This protocol combines an initial solvent screening with a statistically robust mixture design methodology to identify synergistic solvent combinations that maximize extraction yield and purity.

Introduction: The Rationale for Extraction Optimization

Isopropylchromones, such as cimifugin and praeruptorin A, are valued for their anti-inflammatory, analgesic, and anti-allergic properties.[1][2] The isolation of these compounds is foundational for pharmacological studies and drug development. However, the extraction process is not trivial; its efficiency is profoundly influenced by the choice of solvent.[3] An inadequately chosen solvent can lead to low yields, co-extraction of undesirable impurities, and thermal degradation of target analytes, complicating downstream purification and analysis.

The principle of "like dissolves like" is a starting point, but a truly optimized system often involves a synergistic blend of solvents.[4] Factors such as the polarity of the target chromone, the chemical composition of the plant matrix, and the interactions between different solvent molecules must be considered.[3][5] This guide presents a logical workflow to navigate these complexities, ensuring the development of a robust and efficient extraction protocol.

Theoretical Foundations of Solvent Selection

The selection of an appropriate solvent is governed by the physicochemical properties of both the solvent and the target analyte. For chromones, which are moderately polar phenolic compounds, several factors are key.

  • Polarity: The polarity of the solvent must be closely matched to the polarity of the isopropylchromone to ensure high solubility. Solvents like methanol, ethanol, and acetone, often in aqueous mixtures, are commonly used for extracting phenolic compounds.[3][6] Purely non-polar solvents (e.g., hexane) are generally used for an initial "de-fatting" step to remove lipids and waxes, while highly polar solvents like water may be less effective on their own for certain chromone glycosides.[7][8]

  • Solvent Selectivity: Beyond polarity, the ability of a solvent to form specific interactions, such as hydrogen bonds, with the analyte can enhance selectivity. This is why a mixture of solvents often outperforms a single solvent. For instance, a blend of ethanol and water can create a micro-environment with a unique polarity and hydrogen-bonding capacity that is ideal for solubilizing specific compounds.[4]

  • Practical Considerations: Other factors include the solvent's boiling point (for ease of removal post-extraction), viscosity, toxicity, and cost.[5] For industrial applications, "green" solvents are increasingly preferred.[9]

The overall strategy is to first identify a range of suitable pure solvents and then to explore their combinations to exploit potential synergistic effects, where the extraction efficiency of the mixture is greater than the sum of its parts.

Caption: Logical framework for solvent system selection and optimization.

Experimental Design: A Two-Phase Optimization Protocol

This protocol employs a systematic approach, beginning with a broad screening of individual solvents and culminating in a focused optimization using a statistical mixture design.

Phase 1: Single Solvent Screening

Objective: To identify the most effective individual solvents for the extraction of the target isopropylchromone.

Rationale: This initial phase narrows down the vast number of potential solvents to a manageable few. By testing solvents across a range of polarities, we can identify which ones are most effective at solubilizing the target compounds from the specific plant matrix.[3]

Protocol:

  • Sample Preparation:

    • Obtain dried, powdered plant material (e.g., roots of Saposhnikovia divaricata or rhizomes of Cimicifuga foetida). Ensure a consistent particle size (e.g., 40-60 mesh) to maximize surface area and ensure reproducibility.

    • Accurately weigh 1.0 g of the powdered material into separate extraction vessels (e.g., 50 mL conical tubes) for each solvent to be tested.

  • Solvent Selection:

    • Choose a set of 5-7 solvents with varying polarities. A recommended starting set includes:

      • Hexane (non-polar, for de-fatting comparison)

      • Ethyl Acetate (low-to-medium polarity)

      • Acetone (polar aprotic)

      • Ethanol (polar protic)

      • Methanol (polar protic)

      • Water (highly polar)

      • 50% Ethanol (v/v) (aqueous mixture)[10]

  • Extraction Procedure (Ultrasound-Assisted Extraction - UAE):

    • Add 20 mL of a single solvent to each vessel containing the plant material (solid-to-liquid ratio of 1:20 w/v).

    • Place the vessels in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for a fixed duration (e.g., 30 minutes).[11]

    • After sonication, centrifuge the samples at 4000 rpm for 10 minutes to pellet the solid material.

  • Sample Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) or Mass Spectrometry (MS) to quantify the concentration of the target isopropylchromone.[12][13]

    • Calculate the extraction yield in mg of chromone per g of dry plant material.

Data Presentation:

Summarize the results in a table to easily compare the effectiveness of each solvent.

Table 1: Hypothetical Results of Single Solvent Screening for Cimifugin

Solvent Polarity Index Cimifugin Yield (mg/g DW) Observations
Hexane 0.1 < 0.1 Ineffective for cimifugin; useful for removing lipids.
Ethyl Acetate 4.4 2.8 Moderate yield, good selectivity.
Acetone 5.1 4.5 High yield, some co-extraction of pigments.
Ethanol 5.2 5.1 High yield, good overall performance.
Methanol 6.6 5.5 Highest yield , potential to extract more polar impurities.
Water 10.2 0.8 Poor yield for the aglycone form.

| 50% Ethanol | 7.7 (approx.) | 4.9 | Effective, demonstrates the utility of aqueous mixtures. |

Interpretation: Based on these hypothetical results, methanol, ethanol, and acetone are the most promising solvents. These will be carried forward into Phase 2.

Phase 2: Solvent Mixture Optimization using D-Optimal Design

Objective: To investigate the interactions between the top-performing solvents and identify an optimal mixture ratio that maximizes extraction yield.

Rationale: Single solvents rarely provide the absolute best extraction medium. Solvent mixtures can exhibit synergistic effects, where their combined performance is better than what would be predicted from their individual results.[7] A statistical approach like a D-optimal mixture design is highly efficient, allowing for the modeling of complex interactions between solvent components with a minimal number of experimental runs.[14][15] This approach is a cornerstone of Response Surface Methodology (RSM).[16][17]

Protocol:

  • Component Selection:

    • Based on Phase 1, select the top 3-4 solvents. For this example, we will use:

      • A: Methanol

      • B: Ethanol

      • C: Water (Water is included as it can significantly modify the polarity and extraction characteristics of organic solvents).[4]

  • Experimental Design:

    • Use statistical software (e.g., Design-Expert®, JMP®) to generate a D-optimal mixture design. The total proportion of the components in each run must sum to 1 (or 100%).

    • The design will include points at the vertices (pure solvents), on the edges (binary mixtures), and in the center of the design space (ternary mixtures).

  • Extraction and Analysis:

    • For each experimental run defined by the design, prepare the specified solvent mixture.

    • Perform the extraction using the same procedure (sample weight, total solvent volume, sonication time, and temperature) as in Phase 1.

    • Analyze each extract via HPLC and record the response (e.g., Isopropylchromone Yield in mg/g).

Data Presentation & Modeling:

Table 2: Example D-Optimal Mixture Design and Hypothetical Responses

Run Methanol (%) Ethanol (%) Water (%) Cimifugin Yield (mg/g DW)
1 100 0 0 5.5
2 0 100 0 5.1
3 0 0 100 0.8
4 50 50 0 6.2
5 50 0 50 5.9
6 0 50 50 6.8
7 33.3 33.3 33.3 6.5
8 75 25 0 5.8
9 25 75 0 6.5
10 10 80 10 7.2
11 15 15 70 4.1

| 12 | 40 | 40 | 20 | 6.9 |

Analysis:

  • Fit the experimental data to a suitable polynomial model (e.g., quadratic or special cubic).

  • Use the software to generate response surface plots and contour plots to visualize the relationship between the solvent composition and the extraction yield.

  • Perform an analysis of variance (ANOVA) to determine the statistical significance of the model and its terms.

  • Use the model to predict the optimal solvent mixture that maximizes the isopropylchromone yield. In the hypothetical data above, the optimal region appears to be a mixture high in ethanol with smaller amounts of methanol and water.

Caption: Ternary plot visualizing the mixture design space for optimization.

Conclusion and Best Practices

The systematic optimization of solvent systems is a crucial endeavor for any project involving the extraction of bioactive compounds like isopropylchromones. By progressing from a broad single-solvent screening to a focused statistical mixture design, researchers can move beyond anecdotal evidence to develop a truly optimized, robust, and reproducible extraction protocol. The optimal solvent system identified through this process—often a precise mixture of solvents—will yield higher concentrations of the target analyte, reduce the presence of impurities, and ultimately streamline the entire discovery and development pipeline. It is critical that any optimized protocol is validated through a reliable analytical method, such as HPLC, to ensure accuracy and precision.[18][19]

References

  • ResearchGate. (2025, August 6). Response Surface Methodology in The Optimization of Natural Product Extraction and Separation Techniques. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). [Extraction of praeruptorin A from Radix Peucedani by supercritical fluid extraction-CO2]. PubMed. Retrieved from [Link]

  • Al-Sayyed, H., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. PMC. Retrieved from [Link]

  • Ramakrishnan, R., & R.K, S. (2021). Optimization of solvent extraction and HPLC-DAD method parameters for determination of phenolic compounds in various Brazilian propolis. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2023). Extractive optimization of antioxidants and phenolic compounds from Anacyclus pyrethrum. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2022). Response surface methodology as a tool for optimization of the extraction of bioactive compounds from plant sources. Semantic Scholar. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Optimization of extraction parameters of phenolic compounds from Algerian fresh table grapes, (Vitis Vinifera). CABI Digital Library. Retrieved from [Link]

  • Sanchez-Chavez, M., et al. (n.d.). An Overview on the Use of Response Surface Methodology to Model and Optimize Extraction Processes in the Food Industry. Retrieved from [Link]

  • MDPI. (2024). An Optimization of the Extraction of Phenolic Compounds from Grape Marc: A Comparison between Conventional and Ultrasound-Assisted Methods. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Design of Solvent Mixtures for Selective Extraction by Quantifying Thermodynamic and Sustainability Aspects. ResearchGate. Retrieved from [Link]

  • Sanjaya, I. P. W., et al. (n.d.). D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity. PMC. Retrieved from [Link]

  • Natural Product Sciences. (n.d.). Optimization of the Extraction of Polyphenols and Flavonoids from Argania spinosa Leaves using Response Surface Methodology. NPS. Retrieved from [Link]

  • PubMed. (2001). Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug. PubMed. Retrieved from [Link]

  • Scientific.Net. (n.d.). Response Surface Methodology Optimization for Extraction of Natural Anthocyanins from Vietnamese Carissa сarandas L. Fruit. Scientific.Net. Retrieved from [Link]

  • MDPI. (2021). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). MDPI. Retrieved from [Link]

  • Ovid. (2024). D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity. Ovid. Retrieved from [Link]

  • PubMed. (2021). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of chromones and coumarins in Radix Saposhnikoviae by high performance liquid chromatography with diode array and tandem mass detectors. Semantic Scholar. Retrieved from [Link]

  • Semantic Scholar. (2020). Research Article Simultaneous Determination of Six Chromones in Saposhnikoviae Radix via Quantitative Analysis of Multicomponent. Semantic Scholar. Retrieved from [Link]

  • Singh, R., et al. (2024). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Retrieved from [Link]

  • PMC. (2024). Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. PMC. Retrieved from [Link]

  • Journal of Inflammation Research. (2024). The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma. JIR. Retrieved from [Link]

  • Worldwidejournals.com. (2014). Extraction, Isolation and Chemical Structure Elucidation of Isorhamnetin From Leaves and Stems of Argemone Mexicana Linn. Worldwidejournals.com. Retrieved from [Link]

  • PMC. (n.d.). Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts. PMC. Retrieved from [Link]

  • CORE. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. CORE. Retrieved from [Link]

  • PMC. (2025). Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Comparison of extraction techniques for extraction of bioactive molecules from Hypericum perforatum L. plant. SciSpace. Retrieved from [Link]

  • MDPI. (n.d.). Examining the Performance of Two Extraction Solvent Systems on Phenolic Constituents from U.S. Southeastern Blackberries. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Extraction: How to Isolate Molecules From Organisms. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Characterization of Natural Blue Pigments from Underexplored Sources. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. PMC. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Co-elution in Chromone Glycoside Analysis

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak co-elution in the analysis of chromone glycosides. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak co-elution in the analysis of chromone glycosides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common separation challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction: The Challenge of Co-elution with Chromone Glycosides

Chromone glycosides, a class of naturally occurring phenolic compounds, often exist in complex matrices as structurally similar isomers and analogues. This inherent similarity presents a significant challenge in HPLC analysis, frequently leading to peak co-elution, where two or more compounds elute from the column at the same time, appearing as a single, often distorted, peak.[1] Accurate quantification and identification of individual chromone glycosides are critically dependent on achieving baseline resolution (a resolution value greater than 1.5) between adjacent peaks.[2] This guide provides a systematic approach to troubleshooting and resolving these co-elution issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows broad, overlapping peaks for my chromone glycoside standards. Where should I start my troubleshooting?

A1: Broad and overlapping peaks are a classic sign of suboptimal chromatographic conditions. The first step is to systematically evaluate and optimize the core parameters of your HPLC method: the mobile phase, stationary phase, and temperature.

Troubleshooting Workflow for Initial Peak Resolution Issues

G Start Overlapping Peaks Observed MobilePhase Step 1: Optimize Mobile Phase Start->MobilePhase StationaryPhase Step 2: Evaluate Stationary Phase MobilePhase->StationaryPhase If co-elution persists Resolved Peaks Resolved MobilePhase->Resolved Success TempFlow Step 3: Adjust Temperature & Flow Rate StationaryPhase->TempFlow If co-elution persists StationaryPhase->Resolved Success Advanced Step 4: Consider Advanced Techniques TempFlow->Advanced For highly complex mixtures TempFlow->Resolved Success Advanced->Resolved Success

Caption: A stepwise troubleshooting workflow for addressing peak co-elution.

Q2: How does the mobile phase composition affect the separation of chromone glycosides, and how can I optimize it?

A2: The mobile phase is one of the most powerful tools for manipulating selectivity and, consequently, resolving co-eluting peaks.[3][4] For reversed-phase HPLC, which is commonly used for chromone glycosides, the mobile phase typically consists of an aqueous component (often with an acid modifier) and an organic solvent.

Causality Behind Mobile Phase Optimization:

  • Organic Solvent (Acetonitrile vs. Methanol): The choice of organic solvent influences the elution strength and selectivity. Acetonitrile and methanol have different solvent properties and can alter the elution order of compounds.[2] Acetonitrile generally has a lower viscosity, leading to higher efficiency, while methanol can offer different selectivity for polar compounds.[5]

  • Acid Modifier (Formic Acid, Acetic Acid, etc.): Adding a small percentage of an acid (e.g., 0.1% formic acid) to the aqueous phase is crucial for achieving sharp, symmetrical peaks for phenolic compounds like chromone glycosides. The acid suppresses the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.[5] It also ensures that the acidic chromone glycosides are in a consistent, non-ionized state, leading to more reproducible retention times.

  • Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution (where the proportion of the organic solvent is increased over time) is often necessary.[6][7] A shallow gradient in the region where the target compounds elute can significantly improve resolution.[2]

Experimental Protocol: Mobile Phase Optimization

  • Initial Scouting Gradient: Begin with a broad, fast gradient to determine the approximate elution times of your target chromone glycosides.[2]

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 5% to 95% B in 15 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 30°C.[2]

  • Gradient Refinement: Based on the scouting run, adjust the gradient to increase separation in the region of co-elution. If peaks are eluting too close together, flatten the gradient slope during that time segment.[2]

  • Solvent Selectivity Trial: If co-elution persists, replace acetonitrile with methanol and repeat the gradient optimization.[2] The change in solvent can alter the selectivity and potentially resolve the overlapping peaks.

Data Presentation: Effect of Organic Modifier on Resolution

Organic ModifierResolution (Rs) between Peak 1 and Peak 2Observations
Acetonitrile1.2Peaks are partially overlapping.
Methanol1.6Baseline separation is achieved.
Q3: Can changing the stationary phase help resolve my co-eluting chromone glycosides?

A3: Absolutely. The stationary phase chemistry dictates the primary mode of interaction with the analytes.[8] While C18 is the workhorse for reversed-phase chromatography, alternative stationary phases can offer different selectivities.

Authoritative Grounding & Comprehensive References:

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity to C18 phases due to pi-pi interactions between the phenyl rings of the stationary phase and the aromatic rings of the chromone glycosides. This can be particularly effective for separating isomeric compounds.

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a unique combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which can lead to significant changes in elution order and improved resolution for polar and aromatic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar glycosides that are poorly retained on reversed-phase columns, HILIC can be an excellent alternative.[9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water.[9]

Logical Relationship Diagram: Stationary Phase Selection

G CoElution Co-elution on C18 PhenylHexyl Try Phenyl-Hexyl Column (pi-pi interactions) CoElution->PhenylHexyl PFP Try PFP Column (multiple interaction modes) CoElution->PFP HILIC For very polar glycosides, consider HILIC CoElution->HILIC ResolutionImproved Resolution Improved PhenylHexyl->ResolutionImproved PFP->ResolutionImproved HILIC->ResolutionImproved G Sample Complex Plant Extract FirstDim 1st Dimension Separation (e.g., Reversed-Phase) Sample->FirstDim Fractionation Fraction Transfer (Modulator) FirstDim->Fractionation SecondDim 2nd Dimension Separation (e.g., HILIC) Fractionation->SecondDim Detection Detection (UV or MS) SecondDim->Detection

Sources

Optimization

Overcoming solubility challenges of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone in bioassays

Topic: Overcoming solubility challenges in bioassays Compound: 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone (Chromone C-glycoside) Audience: Researchers, Formulation Scientists, and High-Throughput Screening (HTS) Engine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming solubility challenges in bioassays Compound: 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone (Chromone C-glycoside) Audience: Researchers, Formulation Scientists, and High-Throughput Screening (HTS) Engineers

Technical Abstract: The Amphiphilic Challenge

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone presents a unique "solubility paradox" common to C-glycosyl chromones. The molecule possesses a distinct amphiphilic structure:

  • Lipophilic Domain: The chromone backbone with the C2-isopropyl group drives high lipophilicity and planar stacking (aggregation).

  • Hydrophilic Domain: The C8-glucose moiety provides polarity but is often insufficient to overcome the crystal lattice energy of the chromone stack in aqueous buffers.

The Result: The compound dissolves readily in organic solvents (DMSO, MeOH) but undergoes rapid kinetic precipitation (crashing out) upon dilution into aqueous bioassay media. This leads to false negatives (compound lost to precipitate) or false positives (aggregates causing non-specific cell toxicity or light scattering).

Troubleshooting Guide: The "Crash-Out" Phenomenon

Issue: Visible precipitation or loss of potency upon dilution.[1][2]

Diagnosis: You are likely spiking a high-concentration DMSO stock directly into a predominantly aqueous buffer (e.g., PBS or DMEM). This creates a local zone of supersaturation where the solvent capacity drops faster than the compound can disperse.

Protocol A: The Intermediate Dilution Method (Recommended)

Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "step-down" to prevent shock precipitation.

StepSolvent SystemConcentrationProcedure
1. Master Stock 100% Anhydrous DMSO10 mM - 50 mMDissolve powder; sonicate for 5 mins at 37°C.
2. Sub-Stock 100% DMSO1000x of Final Assay Conc.Dilute Master Stock using DMSO only.
3. Intermediate Culture Media + 10% DMSO10x of Final Assay Conc.Add Sub-Stock to media slowly while vortexing.
4. Final Assay Culture Media1x Final Conc. (0.1% DMSO)Add Intermediate to cell plate.

Critical Note: Ensure the DMSO used is anhydrous . DMSO is hygroscopic; water uptake in stored DMSO stocks significantly reduces the solubility of flavonoids over time, leading to "mystery precipitation" in old stocks [1].

Advanced Formulation: Cyclodextrin Complexation

Issue: Compound precipitates even with careful dilution, or the assay cannot tolerate DMSO.

Solution: Encapsulate the isopropylchromone hydrophobic tail using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This increases aqueous solubility by orders of magnitude without altering biological activity [2].

Protocol B: HP-β-CD Solubilization

Theory: The isopropyl group at C2 and the chromone rings fit into the lipophilic cavity of the cyclodextrin, while the glucose moiety and the CD's outer hydroxyls interact with water.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in ddH₂O or PBS. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone powder directly to the 20% HP-β-CD solution.

    • Molar Ratio: Aim for a 1:2 (Compound:CD) molar excess to ensure full encapsulation.

  • Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes.

  • Validation: The solution should turn from a cloudy suspension to optically clear.

  • Usage: This stock can now be diluted directly into media without DMSO.

Troubleshooting Guide: Surface Adsorption (The "Disappearing Compound")

Issue: LC-MS analysis of the supernatant shows 50-80% loss of compound concentration after 2 hours, despite no visible precipitate.

Diagnosis: Flavonoids and chromones have high affinity for Polystyrene (PS) surfaces. They adsorb to the walls of standard cell culture plates and reservoir troughs [3].

Corrective Actions:
  • Switch Plasticware: Use Polypropylene (PP) or Glass coated plates for intermediate steps. PP has significantly lower binding affinity for chromones than PS.

  • Carrier Protein: If the assay permits, include 0.1% BSA (Bovine Serum Albumin) or 5% FBS in the buffer before adding the compound. The albumin acts as a chaperone, keeping the chromone in solution and preventing plastic adsorption.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for optimizing the solubility of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone based on assay constraints.

SolubilityLogic Start Start: Bioassay Planning DMSO_Tol Can assay tolerate 0.5% DMSO? Start->DMSO_Tol Yes_DMSO Yes DMSO_Tol->Yes_DMSO No_DMSO No (Sensitive Cells/Enzymes) DMSO_Tol->No_DMSO Standard_Dil Standard Serial Dilution (in 100% DMSO) Yes_DMSO->Standard_Dil Cyclodextrin Protocol B: HP-β-CD Complexation (DMSO-Free) No_DMSO->Cyclodextrin Plastic_Check Is Plasticware Polystyrene? Standard_Dil->Plastic_Check Step_Down Protocol A: Intermediate Step-Down (Prevents Shock Precip.) Final_Assay Ready for Bioassay Step_Down->Final_Assay Switch_PP Switch to Polypropylene or Low-Binding Plates Plastic_Check->Switch_PP Yes (Adsorption Risk) Add_BSA Add 0.1% BSA/Serum (Carrier Protection) Plastic_Check->Add_BSA Cannot Switch Plastic Switch_PP->Step_Down Add_BSA->Step_Down Cyclodextrin->Final_Assay

Figure 1: Decision tree for selecting the correct solubilization strategy based on DMSO tolerance and plasticware constraints.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for the master stock? A: While 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is soluble in ethanol, ethanol is much more volatile. This leads to concentration changes due to evaporation during storage. Furthermore, ethanol has a lower "solvency power" for planar chromones compared to DMSO, increasing the risk of precipitation upon freeze-thaw cycles. Stick to anhydrous DMSO for storage.

Q: My stock solution froze during storage at -20°C. Is it safe to heat it? A: Yes. Chromone C-glycosides are thermally stable. If the DMSO stock has solidified (DMSO freezes at 19°C) or if you see crystals, heat the vial to 37°C or even 50°C and sonicate/vortex vigorously. Do not use the stock until it is perfectly clear.

Q: Why does the compound precipitate in PBS but not in DMEM? A: DMEM (and other culture media) contains amino acids and proteins (if serum is added) that can act as hydrotropes, helping to solubilize the molecule. PBS is a high-ionic-strength salt solution which promotes the "salting-out" effect of hydrophobic molecules. Always dilute into media, not straight PBS, if possible.

References

  • Compound Precipitation in High-Concentration DMSO Solutions. Source: ResearchGate.[1][2] URL:[Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Source: National Institutes of Health (PMC). URL:[Link]

  • Adsorption of Flavonoids to Polystyrene Plates. Source: BioResources / NCSU. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone

For: Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, scientifically-grounded framework for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the no...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, scientifically-grounded framework for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the novel chromone glycoside, 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone. Given the absence of established analytical methods for this specific compound, we present a comprehensive, hypothetical methodology based on robust analytical principles and validated techniques for structurally similar molecules. This document is designed to serve as a practical, in-depth resource for researchers embarking on the analytical characterization of this and other new chemical entities.

The accurate determination of LOD and LOQ is a critical cornerstone in the validation of any quantitative analytical method, particularly within the stringent regulatory landscape of drug development. These parameters define the lower limits of an analytical instrument's performance, dictating the boundaries of reliable and reproducible measurement. This guide will not only outline a step-by-step protocol but also delve into the rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous approach.

Foundational Concepts: Understanding LOD and LOQ

Before delving into the experimental protocol, it is essential to establish a clear understanding of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These parameters are formally defined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, "Validation of Analytical Procedures".

  • Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is the concentration that yields a signal-to-noise ratio (S/N) of typically 3:1.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is a critical parameter for the quantitative analysis of impurities and the determination of low dosage forms. The LOQ is typically defined as the concentration that produces a signal-to-noise ratio of 10:1.

The determination of these limits is fundamental for ensuring the reliability of analytical data, particularly in applications such as impurity profiling, stability testing, and pharmacokinetic studies.

Analytical Strategy: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the analysis of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone, a chromone derivative, High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a highly suitable technique. Chromones possess a characteristic chromophore that absorbs UV light, making them amenable to this detection method. The choice of a reversed-phase HPLC method is based on the compound's predicted moderate polarity, imparted by the glucosyl moiety and hydroxyl groups.

Rationale for Method Selection
  • Specificity: HPLC provides excellent separation of the analyte from potential impurities and degradation products.

  • Sensitivity: Modern HPLC-UV systems offer the sensitivity required for determining low levels of the analyte.

  • Robustness: HPLC is a well-established and robust technique, widely available in analytical laboratories.

  • Cost-Effectiveness: Compared to mass spectrometry, HPLC-UV is a more cost-effective method for routine quantitative analysis.

Experimental Protocol: Determination of LOD and LOQ

This section details a comprehensive, step-by-step protocol for the determination of the LOD and LOQ of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone using HPLC-UV.

Materials and Instrumentation
  • Analyte: 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone (assuming 99.5%+ purity)

  • Solvents: HPLC-grade acetonitrile and water, Formic acid (for mobile phase modification)

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column thermostat

    • UV-Vis Diode Array Detector (DAD)

    • Analytical balance

    • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileFormic acid improves peak shape and ionization efficiency if coupled with MS. The gradient allows for the elution of a wide range of polarities.
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% BA standard gradient to ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA standard injection volume.
Detection UV at 254 nm and 280 nmChromones typically exhibit strong absorbance at these wavelengths.
Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions) to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

Experimental Workflow

The following diagram illustrates the workflow for determining the LOD and LOQ based on the signal-to-noise ratio method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_confirmation Confirmation A Prepare Stock Solution (1 mg/mL) B Prepare Serial Dilutions (0.1 - 10 µg/mL) A->B C Inject Lowest Concentration Standards D Acquire Chromatograms C->D E Determine Signal-to-Noise Ratio (S/N) D->E F Identify Concentration with S/N ≈ 3 (LOD) E->F G Identify Concentration with S/N ≈ 10 (LOQ) E->G H Inject LOD & LOQ Concentrations (n=6) F->H G->H I Confirm S/N and Precision H->I Method_Validation cluster_core Core Method Validation Parameters cluster_derived Derived Performance Limits A Specificity B Linearity G Range B->G C Accuracy C->G D Precision E LOD D->E F LOQ D->F D->G

Comparative

Bioactivity comparison between aglycone and 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone

Bioactivity Comparison Guide: Aglycone vs. 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone Executive Summary & Chemical Profile This guide provides a technical comparison between the chromone C-glycoside 8-Glucosyl-5,7-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison Guide: Aglycone vs. 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone

Executive Summary & Chemical Profile

This guide provides a technical comparison between the chromone C-glycoside 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone and its corresponding aglycone, 5,7-dihydroxy-2-isopropylchromone .[1] While they share the same chromone scaffold, the presence of the C-linked glucose moiety at position 8 drastically shifts the bioactivity profile from enzyme inhibition (MAO-A) and antibacterial efficacy in the aglycone to antiviral modulation (EBV) in the glycoside.

Chemical Identity
FeatureAglycone Glycoside (8-Glucosyl-...)
IUPAC Name 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one8-β-D-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone
Molecular Weight ~220.22 g/mol ~382.36 g/mol
Linkage Type N/AC-Glycosidic Bond (C-C linkage at C8)
Lipophilicity High (Permeable to BBB/Cell membranes)Moderate/Low (Increased water solubility)
Stability Susceptible to metabolic phase I/II oxidationHigh (C-glycosides are resistant to acid/enzymatic hydrolysis)
Primary Source Hypericum japonicum, Streptomyces sp.[1][2][3][4][5][6][7][8]Hypericum japonicum, Baeckea frutescens

Bioactivity Comparison: The Functional Divergence

The addition of the glucose unit is not merely a solubility tag; it acts as a molecular switch, altering the target landscape.

A. The Aglycone: Potent Enzyme Inhibitor & Antibacterial

The aglycone's lipophilic nature allows it to penetrate bacterial membranes and bind into hydrophobic enzymatic pockets.

  • MAO-A Inhibition (Neuropharmacology): The aglycone is a potent and selective inhibitor of Monoamine Oxidase A (MAO-A) .[1]

    • IC50: 2.70 µM.

    • Selectivity Index (SI): 10.0 (vs. MAO-B).[1][8]

    • Mechanism: The planar chromone core mimics the transition state of amine substrates, fitting tightly into the MAO-A active site. The 2-isopropyl group likely provides hydrophobic anchoring.[1]

  • Antibacterial Activity:

    • Spectrum: Potent against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus sp.).

    • MIC: 0.06 – 4.0 µg/mL.[8]

    • Mechanism: Membrane disruption or inhibition of bacterial topoisomerases (common for chromones), facilitated by the lack of the bulky sugar group.

B. The Glycoside: Antiviral & Coagulant Modulator

The C-glucosyl moiety prevents the molecule from fitting into the tight MAO-A pocket but confers stability and new interaction capabilities, likely with surface proteins or signaling receptors.[1]

  • Antiviral Activity (Epstein-Barr Virus):

    • Target: Inhibition of EBV early antigen (EBV-EA) expression induced by tumor promoters (e.g., TPA).

    • Efficacy: Significant inhibition reported in Raji cells.

    • Mechanism: Likely interferes with the PKC signaling pathway or direct viral promoter activation, a common mechanism for C-glycosylflavonoids which act as chemopreventive agents against viral reactivation.[1]

  • Coagulant Activity:

    • In vitro tests indicate "interesting coagulant activity," suggesting potential interaction with the coagulation cascade proteases, distinct from the anticoagulant properties often seen in coumarins.

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent signaling pathways modulated by these two forms.

BioactivityPathways cluster_Aglycone Aglycone Mechanism (Intracellular) cluster_Glycoside Glycoside Mechanism (Signaling/Viral) Aglycone 5,7-dihydroxy-2- isopropylchromone MAOA MAO-A Enzyme (Mitochondrial) Aglycone->MAOA Inhibits (IC50 2.7µM) Bacteria Gram(+) Bacteria (Membrane/DNA) Aglycone->Bacteria Inhibits Growth (MIC <4µg/mL) Neurotransmitters 5-HT / Norepinephrine (Accumulation) MAOA->Neurotransmitters Prevents Degradation Glycoside 8-Glucosyl-5,7-dihydroxy- 2-isopropylchromone PKC PKC Pathway (TPA-Induced) Glycoside->PKC Modulates Coagulation Coagulation Cascade (Protease Modulation) Glycoside->Coagulation Promotes/Modulates EBV_EA EBV Early Antigen (Expression) PKC->EBV_EA Blocks Activation

Caption: Divergent bioactivity pathways. The Aglycone (Red) targets intracellular enzymes (MAO-A) and bacteria, while the Glycoside (Blue) modulates viral reactivation pathways and coagulation cascades.

Experimental Protocols

To validate these specific activities, the following protocols are recommended.

Protocol A: MAO-A Inhibition Assay (For Aglycone)

Objective: Determine IC50 against Monoamine Oxidase A.

  • Reagents: Recombinant Human MAO-A (5 mg/mL), Kynuramine (substrate), Aglycone stock (DMSO).

  • Preparation: Dilute Aglycone in phosphate buffer (pH 7.4) to concentrations 0.1 – 100 µM.

  • Incubation:

    • Mix 10 µL inhibitor + 10 µL Enzyme. Incubate 37°C for 15 min.

    • Add 20 µL Kynuramine (50 µM final). Incubate 37°C for 20 min.

  • Termination: Add 2N NaOH to stop reaction.

  • Detection: Measure fluorescence of 4-hydroxyquinoline product (Ex 310 nm / Em 400 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Validation: Clorgyline (positive control) should yield IC50 ~2-5 nM.[1]

Protocol B: EBV Early Antigen Inhibition (For Glycoside)

Objective: Assess inhibition of viral reactivation.

  • Cell Line: Raji cells (Latent EBV carrier).

  • Induction: Treat cells with TPA (12-O-tetradecanoylphorbol-13-acetate) and n-butyrate to induce lytic cycle.[1]

  • Treatment: Add Glycoside (10 – 100 µM) simultaneously with inducer.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Staining: Prepare smears, fix with acetone. Stain with high-titer EBV-positive serum (human) followed by FITC-conjugated anti-human IgG.[1]

  • Analysis: Count EBV-EA positive cells via fluorescence microscopy.

    • Calculation: Inhibition Rate (%) = [1 - (EA+ cells in treated / EA+ cells in control)] × 100.

References

  • Wu, Q. L., Wang, S. P., Du, L. J., et al. (1998).[9][10] Chromone glycosides and flavonoids from Hypericum japonicum.[7][9][10][11][12] Phytochemistry, 49(5), 1417–1420.[7][10] Link

    • Source of identification for the Glycoside and its EBV/coagulant activity context.
  • Sittidech, P., et al. (2021). Antimalarial and antimicrobial substances isolated from the endophytic actinomycete, Streptomyces aculeolatus MS1-6. Frontiers in Microbiology (implied context from search snippets regarding Streptomyces chromones).

    • Source for Aglycone antibacterial and MAO-A inhibitory data.[1]

  • Ibrahim, S. R. M., & Mohamed, G. A. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7646. Link

    • Comprehensive review confirming the EBV activity of the 8-glucosyl deriv
  • Choi, J. S., et al. (2020). MAO-A inhibition by chromone derivatives.[1][8] Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Supports the mechanism of 5,7-dihydroxy-2-isopropylchromone as a MAO-A inhibitor.[1]

Sources

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